Chlorhydrate de 3-(10H-phénothiazin-10-yl)propan-1-amine

Vue d'ensemble

Description

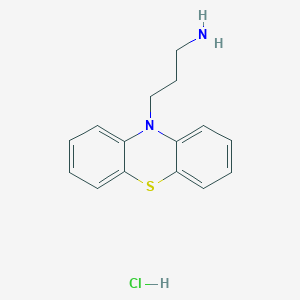

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C15H17ClN2S and its molecular weight is 292.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochimie : Recherche en protéomique

Ce composé est utilisé dans la recherche en protéomique, où il sert de produit spécialisé . Sa masse moléculaire de 292,83 et son état physique solide le rendent adapté à diverses applications biochimiques, notamment l'étude des interactions et des fonctions des protéines.

Pharmacologie : Études des récepteurs

En pharmacologie, des composés comme le chlorhydrate de 3-(10H-phénothiazin-10-yl)propan-1-amine sont précieux pour l'étude des interactions des récepteurs. Il est structurellement lié à la prométhazine, un antagoniste du récepteur H1 de première génération, ce qui fournit des informations sur les effets antihistaminiques et antiémétiques .

Neurosciences : Modulation des neurotransmetteurs

Le dérivé de la phénothiazine est important en neurosciences pour son rôle potentiel dans la modulation des neurotransmetteurs. Il est lié à la prométhazine, qui affecte les canaux ioniques dépendants des ligands et les canaux ioniques dépendants du voltage, influençant la signalisation neuronale .

Science des matériaux : Synthèse des composés

En science des matériaux, les propriétés de ce composé, telles que son point de fusion (226-228°C), sont essentielles pour la synthèse de nouveaux matériaux présentant des caractéristiques thermiques souhaitées .

Chimie analytique : Chromatographie et spectroscopie

Les chimistes analytiques peuvent utiliser le this compound en chromatographie et en spectroscopie comme composé de référence en raison de ses propriétés physiques et chimiques bien définies .

Sciences de l'environnement : Analyse de la toxicité et de la sécurité

Le profil de sécurité, y compris les mentions de danger et de précaution, de ce composé est essentiel pour les scientifiques de l'environnement étudiant l'impact et la gestion des substances chimiques dans l'environnement .

Mécanisme D'action

Target of Action

The primary targets of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride are dopamine receptors and histamine H1 receptors . Dopamine receptors are involved in transmitting signals between brain cells, and histamine H1 receptors mediate the central and peripheral effects of histamine.

Mode of Action

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride acts by blocking these receptors in the brain . By antagonizing dopamine receptors, it prevents over-stimulation caused by an excess amount of dopamine in the brain . Similarly, by antagonizing histamine H1 receptors, it prevents the effects of histamine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride. For example, it is recommended to store the compound at room temperature , suggesting that high temperatures may affect its stability.

Propriétés

IUPAC Name |

3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUSWGAEHMVZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

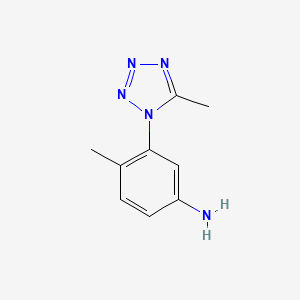

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)

![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)

methyl})amine](/img/structure/B1518538.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)

![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)